Product packaging for H-Ile-Tyr-Ser-Tyr-OH(Cat. No.:CAS No. 231282-43-2)

H-Ile-Tyr-Ser-Tyr-OH

Cat. No.: B14261457
CAS No.: 231282-43-2
M. Wt: 544.6 g/mol
InChI Key: VFBWQIGGIZSHGJ-PRMJJDQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ile-Tyr-Ser-Tyr-OH is a synthetic tetrapeptide consisting of the amino acids Isoleucine (Ile), Tyrosine (Tyr), Serine (Ser), and Tyrosine (Tyr). The sequence of amino acids in a peptide is critical to its function and potential interactions with biological systems. Tyrosine is often a key residue in peptides with antioxidant properties and can be involved in metal binding in some enzymes . This product is provided for research and development purposes in a laboratory setting only. It is not intended for human consumption, or for diagnostic, therapeutic, or any other clinical use. Researchers are responsible for conducting the necessary experiments to fully characterize this compound's properties, including its stability, solubility, and biological activity. All safety data sheets (SDS) should be consulted and reviewed before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N4O8 B14261457 H-Ile-Tyr-Ser-Tyr-OH CAS No. 231282-43-2

Properties

CAS No.

231282-43-2

Molecular Formula

C27H36N4O8

Molecular Weight

544.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C27H36N4O8/c1-3-15(2)23(28)26(37)29-20(12-16-4-8-18(33)9-5-16)24(35)31-22(14-32)25(36)30-21(27(38)39)13-17-6-10-19(34)11-7-17/h4-11,15,20-23,32-34H,3,12-14,28H2,1-2H3,(H,29,37)(H,30,36)(H,31,35)(H,38,39)/t15-,20-,21-,22-,23-/m0/s1

InChI Key

VFBWQIGGIZSHGJ-PRMJJDQESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Origin of Product

United States

Methodologies for the Synthesis and Rigorous Structural Characterization of H Ile Tyr Ser Tyr Oh

Advanced Strategies for the Chemical Synthesis of H-Ile-Tyr-Ser-Tyr-OH

The synthesis of peptides like this compound can be achieved through two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS). Each method offers distinct advantages and challenges in the context of this specific tetrapeptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides, valued for its efficiency, potential for automation, and simplified purification of intermediates. bachem.com The synthesis involves assembling the peptide chain in a stepwise manner on an insoluble polymer support. bachem.com

For this compound, the synthesis would commence with the C-terminal amino acid, Tyrosine, anchored to a solid support resin. The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is commonly employed. nih.gov The choice of resin is critical; a 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is often selected as it allows for mild cleavage conditions, which is beneficial for preserving sensitive residues. beilstein-journals.org

The synthesis proceeds through cycles of Nα-Fmoc group removal (deprotection) and coupling of the next Fmoc-protected amino acid. bachem.com The side chains of Tyrosine and Serine contain reactive hydroxyl groups that are typically protected to prevent side reactions. The tert-butyl (tBu) group is a common choice for this purpose, yielding Fmoc-Tyr(tBu)-OH and Fmoc-Ser(tBu)-OH. The synthesis sequence would be:

Attachment of Fmoc-Tyr(tBu)-OH to the resin.

Deprotection of the Fmoc group.

Coupling of Fmoc-Ser(tBu)-OH.

Repetition of deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and finally Fmoc-Ile-OH.

Once the sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acidolytic treatment, typically a cocktail containing trifluoroacetic acid (TFA). nih.govnih.gov

Table 1: Representative SPPS Protocol for this compound using Fmoc/tBu Strategy

Step Procedure Reagents/Solvents Purpose
Resin Loading Attachment of the C-terminal amino acid Fmoc-Tyr(tBu)-OH, 2-Cl-Trt-Cl resin, Diisopropylethylamine (DIPEA), Dichloromethane (DCM) Anchors the first amino acid to the solid support.
Deprotection Removal of the N-terminal Fmoc group 20% Piperidine in Dimethylformamide (DMF) Exposes the N-terminal amine for the next coupling step.
Washing Resin washing DMF, DCM Removes excess reagents and by-products. bachem.com
Coupling Formation of the peptide bond Fmoc-AA-OH, HBTU/HOBt or HATU, DIPEA, DMF Adds the next amino acid to the growing peptide chain.
Final Cleavage Cleavage from resin and removal of side-chain protecting groups 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O Releases the final, unprotected peptide into solution.

This table presents a generalized protocol. Actual reaction times and reagent equivalents may be optimized for higher yield and purity.

Solution-phase peptide synthesis (SolPS), while more labor-intensive due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis. rsc.orgthaiscience.info This method involves the stepwise elongation of the peptide chain in a homogenous solution. researchgate.net

A potential strategy for this compound is a convergent [2+2] fragment condensation or a stepwise elongation from the C-terminus. For a stepwise approach, the synthesis would begin with a C-terminally protected tyrosine, such as H-Tyr-OBzl (benzyl ester). The subsequent amino acids, with N-terminal protection (e.g., Boc group) and appropriate side-chain protection, are added sequentially. ekb.eg Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate peptide bond formation. researchgate.net A key advantage noted in some modern solution-phase protocols is the potential for high efficiency and minimal epimerization (racemization). researchgate.net The use of greener solvents, such as propylene (B89431) carbonate as a substitute for DMF or DCM, is also an area of active research to improve the environmental sustainability of the process. rsc.org

Several factors influence coupling efficiency for the this compound sequence:

Steric Hindrance: The bulky side chains of Isoleucine and Tyrosine can sterically hinder the approach of the activated amino acid, potentially requiring longer reaction times or more potent coupling reagents. ekb.eg

Coupling Reagents: A variety of coupling reagents are available. Carbodiimides were used historically, but modern synthesis often employs more efficient uronium or phosphonium (B103445) salt-based reagents like HBTU, HATU, or PyBOP, which can improve reaction rates and reduce side reactions. peptide.com

Reaction Conditions: Using a 2- to 10-fold excess of the protected amino acid and coupling reagents is standard practice in SPPS to drive the reaction to completion. wikipedia.org Monitoring the reaction using a qualitative method like the Kaiser (ninhydrin) test can confirm the absence of free primary amines, indicating a successful coupling. peptide.com

State-of-the-Art Chromatographic and Spectroscopic Approaches for this compound Purification and Purity Assessment

Following cleavage from the resin or final deprotection in solution, the crude peptide mixture requires rigorous purification and characterization to ensure it meets the required standards for subsequent use.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for both the purification and purity analysis of synthetic peptides. nih.gov This technique separates peptides based on their hydrophobicity.

For this compound, a typical RP-HPLC protocol would utilize a C18 stationary phase column. tandfonline.com The mobile phase generally consists of a mixture of water (Solvent A) and acetonitrile (B52724) (Solvent B), with both solvents containing a small amount (typically 0.1%) of trifluoroacetic acid (TFA). beilstein-journals.org TFA acts as an ion-pairing agent, improving peak shape and resolution. The peptide is eluted by applying a gradient of increasing acetonitrile concentration.

Analytical HPLC: Used to assess the purity of the final product. It employs columns with smaller particle sizes and lower flow rates to achieve high resolution. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a specific wavelength (commonly 214 nm, where the peptide bond absorbs). beilstein-journals.org

Preparative HPLC: Used for purification. It involves larger columns and higher flow rates to handle larger quantities of the crude peptide. nih.gov Fractions corresponding to the main product peak are collected, pooled, and typically lyophilized to obtain the purified peptide as a solid.

Ultra-high-performance liquid chromatography (UHPLC) operates on the same principles as HPLC but uses columns with even smaller particle sizes (<2 µm) and higher pressures, resulting in faster analysis times and improved resolution.

Table 2: Typical RP-HPLC Parameters for this compound

Parameter Analytical HPLC Preparative HPLC
Column C18, 3-5 µm particle size, ~4.6 mm ID x 150 mm C18, 5-10 µm particle size, >20 mm ID x 250 mm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Flow Rate ~1.0 mL/min >20 mL/min
Gradient e.g., 5% to 65% B over 30 min e.g., 10% to 50% B over 40 min
Detection UV at 214 nm and 280 nm UV at 214 nm and 280 nm

These parameters are illustrative and require optimization for specific instrumentation and crude peptide characteristics.

Mass spectrometry (MS) is an indispensable tool for confirming the identity of a synthetic peptide. Electrospray ionization (ESI) is a common soft ionization technique used for peptides. psu.edu The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which should match the theoretical calculated mass.

The calculated monoisotopic mass of the neutral peptide this compound is 544.2533 Da. In positive ion mode ESI-MS, it is typically observed as the protonated molecular ion [M+H]⁺ with a theoretical m/z of 545.2606.

Table 3: Theoretical Mass of this compound

Species Formula Monoisotopic Mass (Da)
Neutral Peptide (M) C₂₇H₃₆N₄O₈ 544.2533
Protonated Peptide [M+H]⁺ C₂₇H₃₇N₄O₈⁺ 545.2606

Masses calculated using monoisotopic masses of elements and amino acid residues. matrixscience.comwashington.edu

For unequivocal sequence verification, tandem mass spectrometry (MS/MS) is employed. psu.edu In an MS/MS experiment, the precursor ion (e.g., m/z 545.26) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions are then analyzed. The primary fragment ions observed are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.

Potential post-synthetic modifications, such as oxidation of tyrosine or incomplete deprotection, would result in mass shifts that can also be detected and characterized by high-resolution mass spectrometry.

Table 4: Predicted m/z of Primary Fragment Ions for [this compound + H]⁺

Ion Type Sequence Theoretical m/z Ion Type Sequence Theoretical m/z
b₁ Ile 114.0915 y₁ Tyr 182.0812
b₂ Ile-Tyr 277.1548 y₂ Ser-Tyr 269.1132
b₃ Ile-Tyr-Ser 364.1869 y₃ Tyr-Ser-Tyr 432.1765

Calculations are for singly charged fragment ions based on standard fragmentation nomenclature. matrixscience.com

The presence of immonium ions, which are internal fragments corresponding to single amino acid side chains, can further support the identification of the constituent amino acids. A prominent immonium ion for Tyrosine at m/z 136.0757 would be expected. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the three-dimensional structure of peptides in solution. springernature.comrsc.org For a molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a comprehensive understanding of its atomic arrangement and conformation.

2D NMR Spectroscopy for Sequential Assignment and Structural Restraints: To overcome the spectral overlap inherent in complex molecules, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations within each amino acid residue, for instance, between the α-proton and β-protons of isoleucine, tyrosine, and serine. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems of an amino acid residue. This is particularly useful for identifying the complete set of protons belonging to each amino acid, such as all the protons of the isoleucine side chain. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the spatial proximity of protons, irrespective of whether they are connected through bonds. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOESY data provides critical distance restraints that are used to calculate the three-dimensional structure of the peptide. For example, observing a NOE between the amide proton of tyrosine and the α-proton of isoleucine would indicate a specific turn or fold in the peptide backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov An ¹H-¹⁵N HSQC spectrum of this compound would display one cross-peak for each backbone and side-chain amide group, providing a unique fingerprint of the peptide's folded state. nih.gov Chemical shift perturbations in the HSQC spectrum upon changes in solution conditions (e.g., pH, temperature) can reveal information about the stability and dynamics of the peptide structure.

The collective data from these NMR experiments, including chemical shifts, coupling constants, and NOE-derived distance restraints, are used as input for computational structure calculation algorithms to generate a high-resolution 3D model of this compound in solution. diva-portal.org

Enantiomeric and Diastereomeric Purity Analysis of Amino Acid Residues within this compound

The biological activity and structural integrity of peptides are critically dependent on the stereochemistry of their constituent amino acids. For this compound, which contains isoleucine with two chiral centers, ensuring enantiomeric and diastereomeric purity is paramount.

Chiral Chromatography for Stereochemical Integrity of this compound

Chiral chromatography is the cornerstone for assessing the stereochemical integrity of peptides. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between stereoisomers.

Direct and Indirect Methods:

Direct Methods: Involve the use of a chiral column where the CSP itself is enantiomerically pure. These CSPs can be based on various selectors, including proteins, cyclodextrins, or synthetic polymers. For peptide analysis, zwitterionic ion-exchanger CSPs, such as Chiralpak ZWIX(+), have shown efficacy in resolving stereoisomers of small peptides under optimized mobile phase conditions. researchgate.netchiraltech.com

Indirect Methods: Involve derivatizing the peptide or its constituent amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs are commonly used for this purpose. mdpi.com The resulting diastereomeric derivatives exhibit different retention times, allowing for their quantification.

The choice between direct and indirect methods often depends on the specific peptide and the available analytical instrumentation.

Methodologies for the Separation and Identification of Isoleucine and Tyrosine Stereoisomers in this compound

The presence of isoleucine, with its two chiral centers (α- and β-carbon), introduces the possibility of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. nih.govjst.go.jpresearchgate.net Tyrosine has one chiral center, leading to L-tyrosine and D-tyrosine. The separation and identification of these stereoisomers after peptide hydrolysis are crucial.

Hydrolysis and Derivatization: The first step involves the complete hydrolysis of the this compound peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures. jst.go.jp Care must be taken to minimize racemization during this process. mdpi.com The resulting amino acid mixture is then derivatized with a chiral reagent. A notable example is the use of 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), which has been shown to be effective for the separation and identification of isoleucine stereoisomers. nih.govjst.go.jpresearchgate.net

Chromatographic Separation: The derivatized amino acids are then analyzed by high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for sensitive detection and identification. nih.govjst.go.jpresearchgate.net The choice of the stationary phase is critical. While standard C18 columns can separate many amino acid derivatives, the separation of isoleucine stereoisomers often requires specialized columns. nih.govjst.go.jp For instance, a pentabromobenzyl-modified silica (B1680970) gel (PBr column) has been successfully employed for the separation of L-FDVDA-derivatized isoleucine stereoisomers. nih.govjst.go.jpresearchgate.net

Data Analysis and Quantification: The chromatogram will show distinct peaks for the different stereoisomers of isoleucine and tyrosine. The area under each peak is proportional to the amount of that specific stereoisomer present, allowing for the determination of the enantiomeric and diastereomeric purity of the original this compound peptide.

Table 1: Chromatographic Columns for Chiral Separation of Amino Acid Stereoisomers

Column Type Chiral Selector/Stationary Phase Application Reference
Chiralpak ZWIX(+) Zwitterionic ion-exchanger Direct separation of underivatized peptide stereoisomers researchgate.netchiraltech.com
PBr Column Pentabromobenzyl-modified silica gel Separation of L-FDVDA-derivatized isoleucine stereoisomers nih.govjst.go.jp

Table 2: Chiral Derivatizing Reagents for Amino Acid Analysis

Reagent Name Abbreviation Application Reference
1-fluoro-2,4-dinitrophenyl-5-L-alaninamide FDAA (Marfey's Reagent) Formation of diastereomeric derivatives of amino acids for chiral analysis mdpi.com

Conformational Dynamics and Higher Order Structural Elucidation of H Ile Tyr Ser Tyr Oh

Experimental Biophysical Approaches to H-Ile-Tyr-Ser-Tyr-OH Conformation in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. subr.edulibretexts.org It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. libretexts.org The peptide backbone itself is the primary chromophore in the far-UV region (190-250 nm), and its regular, repeating arrangement in structures like α-helices and β-sheets gives rise to characteristic CD spectra. vlabs.ac.in

For a short, flexible tetrapeptide like this compound, a CD spectrum dominated by a strong negative band around 200 nm is typically indicative of a disordered or random coil conformation. subr.edu However, the presence of two tyrosine residues complicates this analysis. The aromatic side chains of tyrosine are also chromophores and contribute to the CD spectrum in both the near-UV (250-300 nm) and far-UV regions. vlabs.ac.innih.gov This contribution can interfere with the interpretation of the backbone conformation. nih.gov

To accurately determine the backbone conformation, the spectral contributions from the tyrosine side chains must be considered or corrected for. nih.gov Studies on tyrosine-containing peptides show that their CD spectra are sensitive to the local environment of the aromatic ring, which is influenced by solvent polarity, pH, and interactions with neighboring residues. nih.govaip.org For this compound, intramolecular interactions, such as hydrogen bonding involving the serine hydroxyl group or π-π stacking between the two tyrosine rings, could induce localized, partially ordered structures like β-turns, which have their own distinct CD signatures. subr.edu

Table 1: Typical CD Spectral Features for Peptide Secondary Structures and Chromophores Relevant to this compound.
Structural Element / ChromophoreCharacteristic Wavelength(s) (nm)Description of Signal
α-Helix~222, ~208, ~193Two negative bands (n→π* and π→π* parallel) and one positive band (π→π* perpendicular).
β-Sheet~216-218, ~195-200One negative band (n→π) and one positive band (π→π).
Random Coil~198-200Strong negative band, weak positive band ~220 nm.
β-TurnVariable, often a weak negative band ~225-230 nm and a positive band ~205 nm.Highly dependent on turn type.
Tyrosine Side Chain~270-290 (Near-UV), contributes <230 nm (Far-UV)Weak signals in the near-UV; can interfere with backbone signals in the far-UV. vlabs.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled experimental tool for determining the detailed three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govbruker.com For a tetrapeptide like this compound, a suite of advanced NMR experiments can elucidate specific atomic proximities, backbone and side-chain torsion angles, and motional dynamics across various timescales. nih.govnih.gov

The process begins with the sequence-specific assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using multidimensional experiments like TOCSY and NOESY. uzh.ch Once assigned, the Nuclear Overhauser Effect (NOE) provides crucial distance constraints. An NOE between two protons indicates they are close in space (typically < 5 Å), and the intensity of the NOE is proportional to the inverse sixth power of the distance between them. For this compound, key NOEs would be sought between adjacent residues (sequential NOEs) and non-adjacent residues to identify any folded structures.

Further structural details are obtained from:

J-couplings: Scalar couplings (e.g., ³J(HN,Hα)) measured from high-resolution spectra are related to the backbone dihedral angle φ via the Karplus equation. This helps define the backbone conformation of each residue.

Chemical Shifts: The deviation of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from their random coil values can provide secondary structure propensities for each residue. nih.gov

Relaxation Studies: Measurements of T1, T2, and ¹H-¹⁵N heteronuclear NOEs provide information on the flexibility of the peptide on the picosecond to nanosecond timescale. nih.gov For this compound, this can reveal whether the entire peptide is uniformly flexible or if certain regions, perhaps near the bulky Ile or Tyr residues, are more constrained.

Saturation Transfer Difference (STD) NMR: If studying the interaction with a larger molecule, STD NMR can identify which specific protons of the peptide are in close contact with the binding partner. boernerlab.de

Table 2: Key NMR Parameters and Their Structural Interpretation for this compound Analysis.
NMR ParameterInformation DerivedRelevance to this compound
Nuclear Overhauser Effect (NOE)Inter-proton distances (< 5 Å)Identifies short, medium, and long-range contacts to define folds (e.g., turns).
³J(HN,Hα) Coupling ConstantBackbone dihedral angle φDefines the backbone conformation for each residue.
Chemical Shift Index (CSI)Secondary structure propensityIndicates tendencies toward helical, sheet, or random coil structures on a per-residue basis. nih.gov
¹⁵N Relaxation (R1, R2, hetNOE)Backbone dynamics (ps-ns timescale)Quantifies the flexibility of the Ile-Tyr-Ser-Tyr backbone.
Hydrogen-Deuterium ExchangeSolvent accessibility of amide protonsIdentifies amide protons protected from solvent, often due to involvement in hydrogen bonds.

Computational Modeling and Molecular Simulation of this compound Conformation

Computational methods complement experimental data by providing a dynamic, atomistic view of peptide behavior, exploring the full conformational space and the energetic factors that stabilize certain structures.

Molecular Dynamics (MD) simulations compute the trajectory of a molecule over time by solving Newton's equations of motion, providing a high-resolution "movie" of its conformational dynamics. nih.gov For this compound, an MD simulation would typically place the peptide in a box of explicit water molecules and ions to mimic physiological conditions. nih.gov The interactions between all atoms are described by a molecular mechanics force field (e.g., AMBER, CHARMM). nih.gov

Simulations of tyrosine-containing peptides have shown that factors like π-π stacking between aromatic rings and hydrogen bonding with solvent or other residues are critical in determining conformational preferences. rsc.org MD simulations of this compound could be used to:

Characterize the Conformational Ensemble: By running long simulations (microseconds or longer), one can identify the most populated conformational states and the transitions between them.

Analyze Flexibility: The root-mean-square fluctuation (RMSF) of each atom can be calculated from the trajectory to pinpoint the most flexible and rigid parts of the peptide.

Identify Key Intramolecular Interactions: The simulation can be analyzed to quantify the occurrence and lifetime of specific hydrogen bonds (e.g., involving the Ser-OH group or the peptide backbone) and hydrophobic or aromatic stacking interactions. Studies on related peptides show that the placement of tyrosine residues can significantly influence intra-peptide hydrogen bonding and π-π stacking interactions. rsc.org

Table 3: Common Analyses from MD Simulations of Peptides like this compound.
MD Analysis MetricDescriptionInsight Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of the peptide's backbone atoms over time from a reference structure.Assesses structural stability and convergence of the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position.Identifies flexible (high RMSF) and rigid (low RMSF) regions of the peptide.
Ramachandran PlotA plot of the backbone dihedral angles (φ vs. ψ) for each residue over the simulation.Shows the conformational sampling of the backbone and preferred secondary structures. acs.org
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds throughout the simulation.Quantifies the stability of specific intramolecular interactions.
Radial Distribution Function (RDF)Describes how the density of other atoms/molecules varies as a function of distance from a reference point.Characterizes the solvation shell and specific interactions with water or ions.

While MD simulations are powerful, the underlying force fields are based on classical mechanics. Quantum chemical (QC) calculations, based on solving the Schrödinger equation, provide a much more accurate description of the electronic structure and energies of different conformations. nih.govexlibrisgroup.com However, QC methods are computationally very expensive and are typically limited to smaller systems or single-point energy calculations on specific conformations.

For this compound, QC methods could be used to:

Refine Energies: Take representative snapshots from an MD simulation and recalculate their relative energies with high-level QC methods to create a more accurate energetic ranking of conformations. acs.org

Analyze Non-covalent Interactions: Accurately model the energetics of π-π stacking between the two tyrosine rings and hydrogen bonds, which are critical for determining the peptide's structure.

Generate an Energetic Landscape: By systematically rotating key dihedral angles and calculating the energy at each point, a potential energy surface can be constructed. acs.org This landscape reveals the locations of stable low-energy conformations (minima) and the energy barriers between them (saddle points). nih.gov Research indicates that for tetrapeptides, high-level QC calculations are essential for obtaining accurate relative energies between different conformers. nih.govresearchgate.net

In recent years, a variety of algorithms and web servers have been developed to predict the three-dimensional structure of peptides de novo from their amino acid sequence. oup.comoup.com These tools often combine knowledge-based approaches (using fragment libraries from the Protein Data Bank) with physics-based energy functions and conformational search algorithms. nih.gov

For this compound, a tool like PEP-FOLD or APPTEST could be used to generate a set of plausible 3D models. oup.comoup.com These algorithms work by:

Breaking the sequence into small, overlapping fragments.

Searching a library of known structures for conformations that these fragments are likely to adopt. oup.com

Assembling these fragments into full-length peptide structures.

Refining and ranking the resulting models using a coarse-grained or all-atom energy function.

The output is typically a small ensemble of low-energy structures predicted to be the most stable. These predicted structures can serve as excellent starting points for more intensive computational studies, such as long-timescale MD simulations, or can be compared with experimental data from CD or NMR spectroscopy to validate the models. The reliability of these predictions is generally higher for shorter peptides, making them well-suited for a tetrapeptide like this compound. acs.orgresearchgate.net

Investigation of H Ile Tyr Ser Tyr Oh Interactions with Specific Biomolecular Targets in Research Models

Receptor Binding Studies and Ligand-Receptor Complex Formation Involving H-Ile-Tyr-Ser-Tyr-OH

The interaction of peptides with cellular receptors is a critical event that initiates a cascade of intracellular signals. For this compound, identifying its binding partners and characterizing the nature of these interactions are key research objectives.

In Vitro Binding Assays with Putative Receptors Relevant to Peptides Containing Ile, Tyr, and Ser Motifs

In vitro binding assays are indispensable tools for quantifying the interaction between a ligand, such as this compound, and its receptor. These assays allow for the direct measurement of binding affinity under controlled conditions. For peptides containing motifs like Isoleucine-Tyrosine-Serine-Tyrosine, putative receptors could include those involved in cell adhesion, growth factor signaling, or immune responses, given the roles of these amino acids in other known peptide-receptor interactions. mdpi.comunc.edu

For instance, the laminin (B1169045) pentapeptide, YIGSR (H-Tyr-Ile-Gly-Ser-Arg-OH), which shares some residue similarity, is known to be involved in cell adhesion. unc.edu Similarly, peptides containing tyrosine and serine have been implicated in binding to various receptors, including those for growth factors and cytokines. mdpi.com The presence of hydrophobic residues like Isoleucine and Tyrosine suggests potential interactions with hydrophobic pockets within a receptor's binding site. rsc.org

A common technique to study these interactions is the use of competitive binding assays. In such an assay, a labeled peptide with known binding to a receptor is competed off by the unlabeled test peptide, in this case, this compound. The concentration of the test peptide required to displace 50% of the labeled peptide (IC50) is a measure of its binding affinity.

Another approach involves the use of surface plasmon resonance (SPR), which can provide real-time data on the association and dissociation of the peptide to a receptor immobilized on a sensor chip. This method yields valuable information about the kinetics of the binding interaction.

While direct binding data for this compound is not extensively available in public literature, the principles of these assays would be applied to investigate its interaction with a panel of receptors selected based on the known functions of similar peptide sequences. For example, given the presence of tyrosine, receptors with tyrosine kinase domains or those that recognize tyrosine-based motifs would be logical targets for investigation.

Assay Type Principle Information Gained Example Application
Competitive Binding AssayMeasures the ability of an unlabeled ligand to displace a labeled ligand from a receptor.Binding affinity (IC50, Ki)Determining the affinity of this compound for a putative growth factor receptor.
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon ligand binding to an immobilized receptor.Binding kinetics (ka, kd), affinity (KD)Real-time analysis of the interaction between this compound and an integrin receptor.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of a ligand to a receptor in solution.Thermodynamic parameters (ΔH, ΔS), stoichiometry (n), affinity (KD)Characterizing the complete thermodynamic profile of the this compound-receptor interaction.

Characterization of Binding Affinity, Specificity, and Kinetics of this compound

The characterization of binding parameters is essential to understand the biological relevance of the this compound-receptor interaction.

Binding Affinity (KD): This is the equilibrium dissociation constant, which reflects the strength of the binding. A lower KD value indicates a higher affinity. For peptide-receptor interactions, affinities can range from the nanomolar to the micromolar range. For example, studies on other tetrapeptides have shown a wide range of affinities depending on the sequence and the receptor. elifesciences.orgnih.gov

Specificity: This refers to the ability of the peptide to bind to a particular receptor or a family of related receptors, while showing minimal binding to others. Specificity is crucial for avoiding off-target effects. It is typically assessed by testing the peptide's binding against a panel of different receptors.

Kinetics: This includes the association rate constant (kon or ka) and the dissociation rate constant (koff or kd). The association rate describes how quickly the peptide binds to the receptor, while the dissociation rate describes how quickly it comes off. These rates determine the duration of the signaling event.

Computational methods like molecular docking and molecular dynamics (MD) simulations can complement experimental data by predicting binding poses and estimating binding free energies. rsc.orgfrontiersin.org These computational approaches can help visualize the interaction at an atomic level and guide the design of future experiments.

Parameter Description Significance
Binding Affinity (KD) The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.Indicates the strength of the interaction.
Specificity The preferential binding of the ligand to a specific receptor over others.Determines the biological selectivity and potential for off-target effects.
Association Rate (kon) The rate at which the ligand-receptor complex is formed.Influences the speed of the biological response.
Dissociation Rate (koff) The rate at which the ligand-receptor complex breaks apart.Determines the duration of the signaling event.

Molecular Determinants of this compound Receptor Selectivity and Potency

Understanding the molecular basis of selectivity and potency involves identifying the specific amino acid residues in both the peptide and the receptor that are critical for the interaction. pnas.orgpnas.org

The two tyrosine residues in this compound are likely to play a significant role in binding through hydrogen bonding via their hydroxyl groups and hydrophobic interactions via their aromatic rings. rsc.org The isoleucine residue, being hydrophobic, could contribute to binding by fitting into a hydrophobic pocket on the receptor. The serine residue, with its hydroxyl group, can also form hydrogen bonds. nih.gov

Site-directed mutagenesis of the receptor and alanine (B10760859) scanning mutagenesis of the peptide are powerful experimental techniques to probe these interactions. By systematically replacing individual amino acids and measuring the effect on binding, researchers can pinpoint the key residues involved. For instance, mutating a receptor residue that forms a hydrogen bond with the serine in the peptide would be expected to decrease binding affinity. pnas.org

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis and molecular docking studies can further elucidate the structural features of the peptide that are important for its activity. nih.gov These computational models can help in designing new peptide analogs with enhanced selectivity and potency.

Enzymatic Modulation: Evaluating this compound as a Substrate or Inhibitor

The biological activity of a peptide is often regulated by its susceptibility to enzymatic cleavage by proteases. Understanding how this compound interacts with enzymes is therefore a critical aspect of its investigation.

Assessment of this compound Susceptibility to Proteolytic Cleavage

Peptides can be degraded by a wide variety of proteases present in biological fluids and tissues. The stability of this compound in the presence of common proteases like trypsin, chymotrypsin (B1334515), and various peptidases would need to be assessed.

This is typically done by incubating the peptide with the enzyme and monitoring the disappearance of the full-length peptide over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The rate of cleavage provides a measure of the peptide's stability.

The presence of two tyrosine residues makes this compound a potential substrate for chymotrypsin, which preferentially cleaves at the C-terminal side of aromatic amino acids. expasy.org However, the specific sequence context can influence the cleavage efficiency. For example, the presence of a proline residue at the P1' position can inhibit chymotrypsin activity. expasy.org

Some studies have explored the selective cleavage of peptides at tyrosine residues using chemical reagents like Dess-Martin periodinane (DMP), which can be a useful tool in proteomics and chemical biology. rsc.orgresearchgate.netrsc.org

Characterization of Enzymatic Cleavage Sites and Kinetics for this compound

Identifying the exact cleavage sites within this compound is crucial for understanding its degradation pathway. This is achieved by analyzing the peptide fragments generated after enzymatic digestion using mass spectrometry. By determining the mass of the fragments, the specific peptide bond that was cleaved can be identified.

The kinetics of the cleavage reaction, including the Michaelis-Menten constant (Km) and the catalytic rate (kcat), can be determined by measuring the initial rate of the reaction at different substrate concentrations. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency for that particular substrate.

For instance, if chymotrypsin cleaves this compound, it could potentially cleave after the first tyrosine (Tyr2) or the second tyrosine (Tyr4). The relative rates of cleavage at these two sites would depend on the surrounding amino acid sequence.

Enzyme Potential Cleavage Site in this compound Rationale
Chymotrypsin After Tyr2 and Tyr4Prefers to cleave C-terminal to aromatic residues (Tyr, Phe, Trp). expasy.org
Trypsin No predicted cleavageTypically cleaves C-terminal to basic residues (Lys, Arg).
Aminopeptidases N-terminal IleCleave amino acids from the N-terminus.
Carboxypeptidases C-terminal TyrCleave amino acids from the C-terminus.

Investigation of this compound as an Inhibitor of Relevant Enzymes

While direct enzymatic inhibition studies on the specific tetrapeptide this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally analogous peptides. Research into designed peptide inhibitors for Phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, provides a strong model for the potential inhibitory activity of sequences like IYSY. nih.govrcsb.org

A pentapeptide with a closely related sequence, Leu-Ala-Ile-Tyr-Ser (LAIYS), was specifically designed and synthesized to act as an inhibitor of PLA2. nih.govrcsb.org PLA2 enzymes are critical for the release of arachidonic acid from membrane phospholipids (B1166683), which is a precursor to pro-inflammatory eicosanoids. rcsb.org Therefore, their inhibition is a significant therapeutic target.

Crystallographic studies of the LAIYS peptide in complex with PLA2 from Russell's viper (a group II PLA2) revealed the precise molecular interactions responsible for its inhibitory effect. The hydroxyl group of the peptide's Tyrosine (Tyr) residue forms crucial hydrogen bonds with the active site residues His48 and Asp49 of the enzyme. nih.gov Additionally, the gamma-hydroxyl group of the Serine (Ser) residue forms a hydrogen bond with Trp31. nih.gov The hydrophobic components of the peptide, including Leucine and Isoleucine, engage in strong hydrophobic interactions with the enzyme's hydrophobic channel. nih.gov

These findings highlight the critical role of the Tyr-Ser motif in anchoring the peptide within the enzyme's active site. Given that this compound contains the core Ile-Tyr-Ser sequence, it is plausible that it could adopt a similar binding mode. The N-terminal Isoleucine could engage in hydrophobic interactions, while the Tyr-Ser segment could form the key hydrogen bonds. The C-terminal Tyrosine could further enhance binding through additional hydrophobic or hydrogen-bonding interactions.

The binding affinity of the LAIYS peptide inhibitor has been quantified for different groups of PLA2 enzymes, showing significant variation that underscores the importance of precise structural compatibility.

Table 1: Binding Affinity of LAIYS Peptide with Phospholipase A2 (PLA2) Enzymes

Enzyme TypeSource OrganismDissociation Constant (Kd)Reference
Group II PLA2Daboia russelli pulchella (Russell's viper)8.8 x 10-9 M (8.8 nM) rcsb.org
Group I PLA2Naja naja sagittifera (Indian cobra)4.5 x 10-5 M (45 µM) rcsb.org

The significant difference in affinity, with the peptide binding nearly 5000-fold more tightly to the group II enzyme, is attributed to a better fit within the substrate-binding site. rcsb.org In the group I enzyme complex, the interactions are weaker, and a significant portion of the peptide does not fit as deeply into the binding region. rcsb.org This underscores that while the this compound sequence possesses features conducive to PLA2 inhibition, its actual efficacy and specificity would require empirical validation.

Interactions of this compound with Other Biomolecules in Model Systems

This compound Interactions with Other Peptides and Proteins, Including Self-Assembly

The self-assembly of peptides into larger ordered structures is a phenomenon driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.gov The primary sequence of a peptide dictates its propensity to aggregate. royalsocietypublishing.orgnih.gov For this compound, its constituent amino acids suggest a significant potential for both protein-protein interactions and self-assembly into higher-order structures.

The driving forces for aggregation are often localized in "aggregation-prone regions" within a peptide sequence. nih.gov The composition of IYSY includes amino acids with distinct properties that contribute to this behavior:

Isoleucine (Ile): As a hydrophobic, β-branched amino acid, isoleucine strongly promotes aggregation. Molecular simulations of model peptides have shown that isoleucine-rich sequences have a very low binding free energy, indicating a high propensity to associate and form β-sheet structures, which are characteristic of amyloid fibrils. nih.gov

Tyrosine (Tyr): As an aromatic amino acid, tyrosine can participate in favorable π-π stacking interactions, which are a major driving force in the self-assembly of many peptides. royalsocietypublishing.org However, its role can be complex; some predictive models suggest that aromatic residues like tyrosine can also disrupt aggregation-prone structures, possibly by increasing spacing between peptide strands. chemrxiv.org The presence of two Tyr residues in the IYSY sequence likely plays a significant role in mediating its intermolecular interactions.

Serine (Ser): Serine is a polar amino acid. While polar residues can sometimes inhibit aggregation by favoring interaction with water, some studies have identified serine as an amino acid that can contribute to aggregation propensity. chemrxiv.org Its hydroxyl group can also participate in hydrogen bonding networks that stabilize aggregated structures.

Table 2: Predicted Contribution of Amino Acids in this compound to Aggregation

Amino AcidRelevant PropertyPredicted Effect on AggregationPrimary Driving InteractionReference
Isoleucine (Ile)Hydrophobic, β-branchedPromotes AggregationHydrophobic interactions, β-sheet formation nih.govchemrxiv.org
Tyrosine (Tyr)Aromatic, Polar (hydroxyl group)Complex Role (Can promote or inhibit)π-π stacking, Hydrogen bonding royalsocietypublishing.orgchemrxiv.org
Serine (Ser)PolarPromotes AggregationHydrogen bonding, β-sheet formation chemrxiv.org

Given this composition, this compound is expected to exhibit self-assembling properties. The process would likely be initiated by hydrophobic collapse driven by the isoleucine residue, followed by stabilization through π-π stacking of the tyrosine rings and intermolecular hydrogen bonding involving the serine hydroxyl groups and the peptide backbone. nih.govroyalsocietypublishing.orgnih.gov The resulting structures could range from amorphous aggregates to highly organized amyloid-like fibrils. royalsocietypublishing.orgnih.gov

Studies on this compound Interactions with Model Membrane Systems and Permeability

The ability of a peptide to interact with and permeate through a cell membrane is crucial for its potential biological activity against intracellular targets. This property is governed by the peptide's physicochemical characteristics, such as its size, charge, hydrophobicity, and its capacity to form intramolecular hydrogen bonds. nih.govnih.gov While no specific permeability data for this compound exists, an analysis of its amino acid composition allows for a theoretical assessment of its likely membrane-interactive properties.

The interaction is a balance between desolvating the peptide to enter the hydrophobic membrane core and the favorable interactions it can form within the lipid bilayer.

Hydrophobic Residues (Ile, Tyr): The isoleucine residue and the two tyrosine residues contribute significant non-polar surface area to the peptide. This hydrophobicity is a primary driver for partitioning the peptide from the aqueous environment into the lipid membrane. nih.gov The aromatic rings of tyrosine, in particular, can intercalate between the lipid acyl chains.

Polar Residues (Ser, Tyr): The hydroxyl groups on the serine and the two tyrosines, along with the N- and C-termini, represent the polar aspects of the peptide. These groups can form hydrogen bonds with the phosphate (B84403) and carbonyl headgroups of the phospholipids in the membrane's interfacial region. nih.gov The presence of polar residues like Ser and Tyr within a membrane environment has been noted as important for stabilizing the structure of transmembrane protein domains. nih.gov

A successful membrane transit often involves the peptide adopting a conformation that minimizes the energetic penalty of moving its polar parts through the hydrophobic membrane core. This can be achieved by forming internal hydrogen bonds, effectively "hiding" the polar backbone groups, a strategy that increases membrane permeability. titech.ac.jp The permeability of a peptide is thus strongly related to the dynamic balance between its polar and non-polar molecular surfaces. nih.gov

Table 3: Physicochemical Properties of Constituent Amino Acids of this compound Relevant to Membrane Interaction

Amino AcidSide Chain ClassificationKey Feature for Membrane Interaction
Isoleucine (Ile)Non-polar, aliphaticDrives partitioning into the hydrophobic membrane core.
Tyrosine (Tyr)Aromatic, PolarAromatic ring intercalates with lipid chains; hydroxyl group interacts with lipid headgroups.
Serine (Ser)Polar, unchargedHydroxyl group forms hydrogen bonds with lipid headgroups at the membrane interface.

Based on this, this compound would be expected to readily associate with the surface of a model membrane, with its hydrophobic residues anchoring it to the bilayer and its polar groups interacting with the headgroups. Its ability to fully permeate would depend on its conformational flexibility and its ability to shield its polar backbone as it traverses the non-polar interior.

Structure Activity Relationship Sar Investigations and Peptide Engineering of H Ile Tyr Ser Tyr Oh

Elucidating Critical Amino Acid Residues for H-Ile-Tyr-Ser-Tyr-OH Biological Activity

Systematic substitution of amino acids is a powerful strategy to probe the role of individual residues. Alanine (B10760859) scanning, in particular, is a widely used method where each amino acid residue in the peptide is systematically replaced with alanine. curry.com This approach removes the side chain beyond the β-carbon, effectively evaluating the contribution of the original side chain's functionality to the peptide's biological activity.

In the context of this compound, where the sequence has been found as part of the CDRs of monoclonal antibodies, alanine scanning is instrumental in identifying which residues are critical for antigen binding. googleapis.comgoogleapis.com A hypothetical alanine scan of this peptide, when acting as a paratope, would aim to quantify the change in binding affinity for its target antigen upon each substitution. The results, often expressed as the change in Gibbs free energy of binding (ΔΔG), can pinpoint "hotspot" residues that are energetically critical for the interaction.

For instance, substituting the bulky, hydrophobic isoleucine (Ile) at position 1 with alanine might disrupt crucial hydrophobic interactions. Replacing the tyrosine (Tyr) residues at positions 2 and 4 could eliminate key hydrogen bonds or π–π stacking interactions with the antigen. The polar serine (Ser) at position 3 might be involved in hydrogen bonding that helps to correctly orient the flanking tyrosine residues.

Table 1: Illustrative Results of a Hypothetical Alanine Scan of this compound in an Antibody Binding Context This table is a hypothetical representation to illustrate the potential outcomes of an alanine scanning experiment.

Original Residue Substitution Relative Binding Affinity (%) Change in Binding Energy (ΔΔG, kcal/mol) Implied Role of Side Chain
Ile¹ Ala 55 +0.8 Contributes to hydrophobic interactions.
Tyr² Ala 5 +2.5 Critical for binding, likely via H-bonding and/or aromatic interactions.
Ser³ Ala 80 +0.3 Minor role in direct binding; may provide structural support.

Beyond alanine scanning, other substitutions can provide more nuanced information. Research on related dipeptides has shown that the identity of the N-terminal amino acid preceding tyrosine can significantly alter biological activity. A study comparing the effects of orally administered dipeptides on catecholamine metabolism in the mouse brainstem found that Ile-Tyr and Ser-Tyr had distinct effects. kyushu-u.ac.jp Ile-Tyr administration led to an increase in dopamine (B1211576) and its metabolites, whereas Ser-Tyr administration resulted in increased noradrenaline turnover. kyushu-u.ac.jp This finding underscores that even a conservative substitution (Ile to Ser) at the first position of the this compound sequence could fundamentally switch its biological impact in a neuromodulatory context.

The incorporation of non-canonical amino acids (ncAAs) offers a sophisticated approach to fine-tune the properties of peptides beyond the scope of the 20 proteinogenic amino acids. This strategy can be used to introduce novel chemical functionalities, enhance proteolytic stability, or probe molecular interactions.

For this compound, the two tyrosine residues are prime targets for modification using ncAAs. Tyrosine analogs can be used to systematically modulate the electronics and steric properties of the phenol (B47542) ring. For example, substituting Tyr with halogenated analogs like 3-chloro-tyrosine or 3-fluoro-tyrosine can alter the pKa of the hydroxyl group, thereby influencing its hydrogen-bonding capability. This can be particularly useful in optimizing binding affinity for a target receptor or enzyme.

Furthermore, ncAAs can be used to introduce bio-orthogonal handles for specific labeling or conjugation. Replacing one of the tyrosine residues with an analog containing an azide (B81097) or alkyne group, such as p-azido-L-phenylalanine (AzF) or O-propargyl-L-tyrosine, would allow for the site-specific attachment of fluorophores, imaging agents, or other molecules via "click chemistry". This is invaluable for creating sophisticated research tools to track the peptide's localization and interactions. The introduction of ncAAs can also enhance the peptide's resistance to degradation by proteases, thereby increasing its in vivo half-life.

Rational Design and Chemical Synthesis of this compound Analogs and Peptidomimetics for Research Applications

Building upon SAR data, rational design and chemical synthesis enable the creation of peptide analogs and peptidomimetics with tailored properties for specific research purposes.

Rational design aims to optimize a peptide's properties based on an understanding of its structure-function relationships. For this compound, particularly in its role as a CDR fragment, the primary goal is often to enhance binding affinity (potency) and specificity (selectivity) for its target. Key design principles include:

Interaction Enhancement: If structural data (e.g., from X-ray crystallography or NMR) of the peptide bound to its target is available, modifications can be designed to strengthen existing interactions or introduce new ones. For example, if Tyr⁴ interacts with a positively charged pocket on a target protein, substituting Ser³ with a negatively charged residue like aspartic acid could introduce a favorable electrostatic interaction.

Conformational Stabilization: Peptides in solution are often flexible and exist in multiple conformations. The biologically active conformation is typically the one adopted upon binding to a target. Analogs can be designed to pre-organize the peptide into this bioactive shape, reducing the entropic penalty of binding and thus increasing affinity.

Metabolic Stabilization: To increase stability against enzymatic degradation, peptide bonds susceptible to cleavage can be modified (e.g., N-methylation) or D-amino acids can be incorporated.

Limiting the conformational flexibility of a peptide is a powerful strategy to enhance its biological activity and stability. By constraining this compound into its bioactive conformation, it is possible to increase receptor selectivity and binding affinity.

One common method to introduce conformational constraints is cyclization. This can be achieved by forming a covalent bond between the N-terminus and C-terminus (backbone-to-backbone) or between amino acid side chains. For this compound, one could introduce cysteine residues at the N- and C-termini and form a disulfide bridge, or use other chemical linkers to create a cyclic tetrapeptide. Such cyclization can mimic the turn structures often found in the CDR loops of antibodies, potentially locking the peptide into a high-affinity binding conformation.

Another approach involves incorporating conformationally restricted amino acid analogs. For instance, replacing a standard amino acid with a derivative that has a restricted range of motion, such as (R)- or (S)-5-hydroxy-2-aminoindan-2-carboxylic acid as a constrained tyrosine analog, can stabilize a specific backbone geometry. wikipedia.org

Computational methods are increasingly used to accelerate the design of novel therapeutic and research agents. If a high-resolution structure of this compound bound to its biological target is known, this information can be used to design peptidomimetics—small, non-peptide molecules that mimic the spatial arrangement and functionality of the critical amino acid side chains.

The process typically involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors, aromatic rings) from the key residues of the peptide, such as Tyr² and Tyr⁴.

Virtual Screening: Using the pharmacophore model to search large chemical libraries for small molecules that match these features.

Molecular Docking: Taking the "hit" molecules from the virtual screen and computationally predicting their binding mode and affinity to the target protein.

This approach can lead to the discovery of novel small molecules that mimic the biological activity of this compound but possess superior properties, such as better oral bioavailability and metabolic stability, making them valuable tools for research.

Mechanisms of Action and Cellular Pathways Influenced by H Ile Tyr Ser Tyr Oh in Controlled Experimental Models

Investigating the Role of H-Ile-Tyr-Ser-Tyr-OH in Modulating Intracellular Signaling Pathways

The structure of this compound, particularly the presence of two tyrosine residues and a serine residue, suggests a significant potential to interact with and modulate key intracellular signaling cascades. These amino acids are primary targets for phosphorylation, a critical post-translational modification that governs a vast array of cellular processes.

Second messenger systems are crucial for amplifying extracellular signals into intracellular responses. Hormones and neurotransmitters, upon binding to cell surface receptors, often trigger the production of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) triphosphate (IP3). universityofgalway.ie These molecules, in turn, activate downstream effectors, including protein kinases.

The activation of G protein-coupled receptors can lead to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. universityofgalway.ie cAMP then activates protein kinase A (PKA). nih.gov Another major pathway involves the activation of phospholipase C, which generates IP3 and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, and DAG activates protein kinase C (PKC). universityofgalway.ie

While direct evidence for this compound activating or inhibiting specific second messenger systems is not available, peptides containing tyrosine and serine can influence these pathways. For instance, the phosphorylation of serine and tyrosine residues on receptor proteins or downstream signaling molecules is a common consequence of second messenger activation. wikipedia.orgthermofisher.com Therefore, it is plausible that this compound could modulate these systems, potentially by competing for or promoting the phosphorylation of key proteins.

Second Messenger SystemPotential Interaction with this compoundReference
Cyclic AMP (cAMP)The peptide's serine and tyrosine residues could be substrates for PKA, which is activated by cAMP, or could modulate PKA activity. universityofgalway.ienih.gov
Inositol Triphosphate (IP3) and CalciumThe peptide could influence calcium-dependent signaling pathways through the modulation of protein kinases activated by calcium. universityofgalway.ie

Protein phosphorylation is a fundamental mechanism for regulating protein function and signal transduction. thermofisher.com Kinases add phosphate (B84403) groups to specific amino acids, primarily serine, threonine, and tyrosine, while phosphatases remove them. pressbooks.pubwikipedia.org This reversible process acts as a molecular switch, turning protein activity on or off. pressbooks.pub

The presence of two tyrosine residues and one serine residue makes this compound a potential substrate for a variety of protein kinases. wikipedia.orgthermofisher.com Tyrosine phosphorylation is a key step in many signaling pathways, including those initiated by growth factors. wikipedia.org Serine/threonine kinases are also abundant and regulate a wide range of cellular processes. pressbooks.pub

The peptide could act as a competitive inhibitor for kinases, preventing the phosphorylation of their target proteins. Conversely, it could serve as a phosphate acceptor, thereby modulating the levels of phosphorylated signaling molecules within the cell. The specific kinases that might interact with this compound would depend on the surrounding amino acid sequence and the specific recognition motifs of the kinases.

Kinase TypePotential Interaction with this compoundReference
Tyrosine KinasesThe two tyrosine residues are potential sites for phosphorylation by tyrosine kinases, which are often involved in cell growth and differentiation signaling. wikipedia.orgpressbooks.pub
Serine/Threonine KinasesThe serine residue is a potential target for serine/threonine kinases, which regulate a broad spectrum of cellular functions. thermofisher.compressbooks.pub

This compound Effects on Specific Cellular Processes in In Vitro Systems

The potential of this compound to modulate intracellular signaling suggests it could influence a variety of specific cellular processes. Insights can be drawn from studies on related peptides and the roles of its constituent amino acids.

Cell adhesion, migration, and invasion are complex processes that are fundamental to development, immune response, and disease states like cancer. These processes are often mediated by cell surface receptors that interact with the extracellular matrix. Laminin (B1169045), a major component of the basement membrane, has a peptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), that is crucial for cell adhesion. medchemexpress.com This peptide promotes the adhesion of various epithelial cells. medchemexpress.com

Given the similarity in sequence, particularly the presence of Tyrosine and Isoleucine, it is conceivable that this compound could have an impact on cell adhesion. It might either promote or inhibit cell adhesion by interacting with laminin receptors or other cell adhesion molecules. For instance, multimeric forms of the YIGSR peptide have been shown to inhibit tumor growth and metastasis, which are processes reliant on cell adhesion and invasion. scispace.comnih.gov

Cellular ProcessPotential Effect of this compoundRelated Peptide/ConceptReference
Cell AdhesionMay promote or inhibit cell adhesion by interacting with cell surface receptors.The laminin-derived peptide YIGSR (H-Tyr-Ile-Gly-Ser-Arg-OH) promotes cell adhesion. medchemexpress.com
Cell MigrationCould potentially influence cell migration, as this process is closely linked to cell adhesion dynamics.Multimeric YIGSR has been shown to affect cell migration. scispace.com
Cell InvasionMay modulate the invasive potential of cells, a key aspect of cancer metastasis.YIGSR has been shown to inhibit the invasion of certain cancer cells. nih.gov

The regulation of gene expression and protein synthesis is a fundamental cellular process that can be influenced by extracellular signals. Signaling pathways, often involving phosphorylation cascades, can lead to the activation of transcription factors that control the expression of specific genes. chemimpex.com

While there is no direct evidence of this compound regulating gene expression, peptides can influence these processes. For example, some peptides are known to serve as building blocks for protein synthesis or to mimic natural biological processes that impact cellular mechanisms and signaling pathways. chemimpex.com The amino acids that constitute this compound are themselves essential for protein synthesis. genscript.com A study on the antimicrobial peptide scygonadin, which contains isoleucine, tyrosine, and serine, involved cloning its gene and analyzing its expression, highlighting how peptide research can intersect with gene regulation. nih.govxmu.edu.cn

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. mdpi.com Peptides containing certain amino acids, particularly tyrosine, have been shown to possess antioxidant properties. mdpi.comjst.go.jp

The tyrosine residue, with its phenolic group, can act as a hydrogen donor to scavenge free radicals. rsc.org Studies on various antioxidant peptides have indicated that the presence of tyrosine contributes significantly to their antioxidant capacity. jst.go.jpnih.gov For example, peptides like Leu-Tyr and Ile-Tyr, identified from brown rice hydrolysates, have demonstrated strong radical scavenging activities and can protect human red blood cells from oxidative damage. acs.org The antioxidant activity of tyrosine-containing peptides is often attributed to the stability of the resulting phenoxy radical, which can effectively terminate free radical chain reactions. mdpi.com

Given the presence of two tyrosine residues, this compound is a strong candidate for possessing antioxidant activity. It could potentially protect cells from oxidative damage by directly scavenging ROS or by modulating cellular antioxidant defense mechanisms.

Antioxidant AssayPotential Activity of this compoundRationaleReference
DPPH Radical ScavengingLikely to exhibit scavenging activity.The phenolic hydroxyl group of tyrosine can donate a hydrogen atom to the DPPH radical. mdpi.com
ABTS Radical ScavengingLikely to exhibit scavenging activity.Tyrosine-containing peptides have shown high activity in ABTS assays. jst.go.jp
Cellular Antioxidant Activity (CAA)May protect cells from oxidative stress.Peptides with tyrosine can reduce intracellular ROS levels in cell models. mdpi.comacs.org

Exploring Neurotransmitter Modulation Potential of this compound in Neural Models

In Vitro Studies on Neurotransmitter Uptake and Release in Response to this compound

No data from in vitro studies examining the effects of this compound on the uptake or release of neurotransmitters in neural models are currently available in the public scientific literature.

Impact of this compound on Central Noradrenergic and Serotonergic Turnover in Experimental Brain Tissues

There are no published findings on the impact of this compound on the turnover rates of central noradrenergic or serotonergic systems in experimental brain tissues.

Further research is required to elucidate the specific neuropharmacological profile of the tetrapeptide this compound.

Advanced Analytical and Methodological Developments for H Ile Tyr Ser Tyr Oh Research

Development of Highly Sensitive and Quantitative Assays for H-Ile-Tyr-Ser-Tyr-OH and its Metabolites in Biological Matrices

The quantitative analysis of short peptides like this compound in complex biological matrices such as plasma or tissue extracts presents a significant challenge due to low endogenous concentrations and interference from a vast excess of other biomolecules. nih.gov Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose, offering high sensitivity and specificity. nih.govrestek.comchumontreal.qc.ca

A typical LC-MS/MS method for this compound would involve a multi-step process. First, the sample (e.g., 50 µL of plasma) undergoes preparation, which often includes protein precipitation followed by solid-phase extraction (SPE) to isolate the peptide and remove interfering substances. nih.govcam.ac.uk The purified extract is then injected into a high-performance liquid chromatography (HPLC) system. Given the peptide's composition, which includes hydrophobic residues (Isoleucine, Tyrosine), a reversed-phase chromatography column would likely be effective for separation. nebiolab.com

Following chromatographic separation, the peptide enters the mass spectrometer. Using electrospray ionization (ESI) in positive-ion mode, the peptide is charged and vaporized. Detection is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where the mass spectrometer is programmed to isolate the specific mass-to-charge ratio (m/z) of the this compound parent ion and then fragment it, monitoring for specific, unique daughter ions. nih.govnebiolab.com This two-stage filtering ensures extremely high specificity and allows for quantification down to the nanogram or even picogram per milliliter level. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterium-labeled version of the peptide, is crucial for ensuring accuracy and correcting for any sample loss during preparation. nih.gov

The metabolism of this compound in vivo is expected to proceed via hydrolysis by peptidases, breaking it down into smaller peptide fragments and its constituent amino acids. wuxiapptec.comunimi.it Key metabolites could include dipeptides such as Isoleucyl-Tyrosine and Seryl-Tyrosine, as well as the individual amino acids. A comprehensive quantitative assay must therefore also be capable of detecting and measuring these breakdown products to fully understand the peptide's pharmacokinetics and metabolic fate. wuxiapptec.com This requires developing an LC-MS/MS method that can simultaneously analyze multiple analytes with different chemical properties in a single run. restek.comchromsystems.com

Table 1: Hypothetical LC-MS/MS Parameters for this compound and its Metabolites

This interactive table outlines potential parameters for a quantitative assay.

AnalyteAssumed Precursor Ion (m/z) [M+H]⁺Assumed Product Ion (m/z)Retention Time (min)Limit of Quantification (LOQ)
This compound588.3425.2 (loss of Tyr)8.50.5 ng/mL
H-Ile-Tyr-OH295.2182.1 (Tyr immonium ion)6.21.0 ng/mL
H-Ser-Tyr-OH269.1182.1 (Tyr immonium ion)4.11.0 ng/mL
Isoleucine (Ile)132.186.15.510 ng/mL
Tyrosine (Tyr)182.1136.13.810 ng/mL
Serine (Ser)106.160.12.915 ng/mL

Techniques for Site-Directed Modification and Labeling of this compound for Mechanistic Probes and Imaging Research

To investigate the mechanism of action, binding partners, and cellular location of this compound, it is essential to modify the peptide with specific tags or labels. These modifications can include fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for cross-linking studies. papyrusbio.com The amino acid sequence of this compound offers several functional groups that are amenable to site-directed chemical modification. niscpr.res.injst.go.jp

The primary sites for modification on this compound are:

The N-terminal α-amino group of the Isoleucine residue. This primary amine can be selectively targeted with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters or isothiocyanates under controlled pH conditions. thermofisher.comb-cdn.net This allows for the attachment of a wide variety of probes, including fluorophores like Fluorescein isothiocyanate (FITC). peptideweb.commdpi.com

The phenolic hydroxyl groups on the two Tyrosine residues. Tyrosine is a particularly valuable target for modification due to its relatively low abundance on the surface of most proteins and its unique reactivity. jst.go.jprsc.org Methods like the tyrosine-click reaction can be used for highly selective labeling. acs.orgnih.gov Furthermore, the phenol (B47542) group is the primary site for radioiodination, allowing for the creation of radiolabeled tracers for receptor binding assays.

The hydroxyl group of the internal Serine residue. While less commonly targeted than N-terminal serine, the hydroxyl group can potentially be modified. rsc.org Methods involving periodate (B1199274) oxidation are highly specific for N-terminal serine or threonine residues, which generates an aldehyde that can react with hydrazide-containing probes. thermofisher.comthermofisher.comnih.govnih.gov Although the serine in this peptide is internal, its hydroxyl group still represents a potential, albeit more challenging, site for specific chemical ligation strategies.

The C-terminal carboxylic acid of the final Tyrosine residue can also be used as a handle for conjugation, typically through carbodiimide-mediated chemistry.

These labeling strategies enable a wide range of research applications. A fluorescently-labeled this compound can be used in fluorescence microscopy to visualize its uptake into cells or its localization to specific tissues or subcellular compartments. A biotinylated version of the peptide can be used in pull-down assays to isolate and identify its binding partners, such as cell surface receptors. lifetein.com.cn

Table 2: Potential Site-Directed Modifications of this compound and Their Applications

This interactive table details possible modifications and their uses in research.

Modification SiteReagent/MethodAttached ProbeResearch Application
N-terminal IsoleucineNHS-ester chemistryFluorescein (FITC)Fluorescence microscopy, flow cytometry
Tyrosine side chainTyrosine-click reactionBiotin-alkyneAffinity purification, pull-down assays
Tyrosine side chainIodogen or LactoperoxidaseIodine-125 (¹²⁵I)Radioligand binding assays, receptor studies
C-terminal TyrosineCarbodiimide (EDC)Amine-modified probeImmobilization on surfaces for interaction studies

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive this compound Research

To gain a holistic understanding of the biological role of this compound, it is no longer sufficient to study single interactions in isolation. The integration of multiple "omics" technologies, such as proteomics and metabolomics, provides a systems-level view of the peptide's impact on cellular networks. creative-proteomics.commdpi.comtandfonline.com This approach can connect the peptide's direct protein targets to its downstream effects on cellular metabolism. researchgate.netfrontiersin.org

Proteomics in this compound Research: Chemical proteomics is a powerful strategy to identify the direct protein interaction partners of this compound. corefacilities.orgnih.govbeilstein-journals.org A common workflow involves synthesizing a version of the peptide that is tagged with biotin (for affinity capture) and a photoreactive group (for covalent cross-linking). nih.govportlandpress.com This "bait" peptide is incubated with cell lysates or live cells. lifetein.com.cn Upon UV irradiation, the photoreactive group forms a covalent bond with any closely interacting proteins. These protein-peptide complexes are then captured using streptavidin beads, isolated, and digested. The bound proteins are subsequently identified using high-resolution mass spectrometry. asm.orgnih.gov This approach can uncover potential receptors, transporters, or metabolic enzymes for this compound.

Metabolomics in this compound Research: Metabolomics offers a snapshot of the small-molecule metabolites within a biological system and can reveal the downstream functional consequences of the peptide's activity. researchgate.nettaylorfrancis.comcumbria.ac.uk In a typical experiment, cells or an organism would be treated with this compound. After a set period, metabolites are extracted from samples (e.g., cells, plasma, or urine) and analyzed by LC-MS/MS or NMR spectroscopy. mdpi.com By comparing the metabolic profiles of treated versus control groups, researchers can identify which metabolic pathways are significantly altered. researchgate.netresearchgate.net For example, if this compound interacts with a receptor that regulates energy metabolism, one might observe changes in the levels of glucose, lactate, or intermediates of the citric acid cycle.

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating the proteomic and metabolomic datasets. creative-proteomics.commdpi.comresearchgate.netfrontiersin.org By mapping the identified interacting proteins (from proteomics) and the altered metabolites (from metabolomics) onto known biological pathways (e.g., using KEGG pathway analysis), researchers can construct a comprehensive model of the peptide's mechanism of action. mdpi.comtandfonline.com For instance, if proteomics identifies a specific kinase as a binding partner, and metabolomics shows changes in a pathway known to be regulated by that kinase, it provides strong evidence for a functional link. This integrated strategy moves beyond simple target identification to reveal the broader physiological impact of this compound. frontiersin.org

Table 3: Summary of a Multi-Omics Workflow for this compound Research

This interactive table provides an overview of an integrated research approach.

Omics TechnologyObjectiveMethodKey Outcome
Proteomics Identify direct protein binding partners (e.g., receptors, enzymes).Affinity-purification mass spectrometry using a tagged this compound bait.List of candidate interacting proteins.
Metabolomics Identify downstream changes in cellular metabolism.Untargeted LC-MS/MS analysis of biological samples after peptide treatment.List of significantly altered metabolites.
Integrated Analysis Elucidate the peptide's mechanism of action and functional pathways.Bioinformatics tools (e.g., KEGG pathway mapping) to correlate protein interactors with metabolic changes.A comprehensive map linking the peptide's molecular target to its functional effects.

Future Directions and Emerging Research Avenues for H Ile Tyr Ser Tyr Oh

Unraveling Novel Biological Functions and Identifying Undiscovered Molecular Targets of H-Ile-Tyr-Ser-Tyr-OH

The quest to identify the biological functions of novel peptides is a cornerstone of modern drug discovery and molecular biology. For this compound, a key area of future research will be to elucidate its potential roles in cellular processes and to identify its molecular binding partners.

One of the most promising avenues of investigation stems from the presence of tyrosine and serine residues. These amino acids are frequent targets of phosphorylation by kinases, which are key regulators of a vast array of cellular processes. nih.govyoutube.com Future research could, therefore, focus on whether this compound can act as a substrate for specific protein kinases or phosphatases. Identifying the kinases that phosphorylate this peptide could provide clues to the signaling pathways it may influence. nih.govnih.gov For instance, tyrosine kinases are central to many signaling cascades that control cell growth, differentiation, and metabolism. nih.gov A Tyr/Ser motif has been identified in some receptors as a binary switch for regulating different biological activities. sahmri.org.au

Furthermore, the search for "undruggable" targets is a major challenge in pharmacology. fredhutch.orgmiragenews.comrsc.org Small peptides like this compound have the potential to interact with protein surfaces and disrupt protein-protein interactions (PPIs) that are difficult to target with small molecules. rsc.orgnih.gov Future studies could employ techniques such as affinity chromatography, mass spectrometry, and yeast two-hybrid screening to identify proteins that bind to this compound. This could reveal novel molecular targets and pathways regulated by this peptide. The potential for peptides to target a wide range of medical conditions, from cancer to metabolic disorders, underscores the importance of this line of inquiry. polypeptide.comendevicabio.com

Table 1: Potential Research Approaches to Uncover Biological Functions of this compound

Research Approach Objective Potential Outcomes
Kinase/Phosphatase Screening To determine if this compound is a substrate for specific kinases or phosphatases. Identification of signaling pathways potentially modulated by the peptide.
Protein Pull-down Assays To identify proteins that physically interact with this compound. Discovery of novel molecular targets and binding partners.
Phenotypic Screening To observe the effects of the peptide on cellular behavior (e.g., proliferation, apoptosis, differentiation). Understanding the physiological or pathological role of the peptide.

| Gene Expression Analysis | To determine how the peptide alters the expression of genes in treated cells. | Elucidation of the downstream effects and pathways affected by the peptide. |

Advancing Computational Approaches for Precise Peptide Design and Bioactivity Prediction of this compound Analogs

Computational modeling and in silico screening have become indispensable tools in peptide research, accelerating the discovery and optimization of bioactive peptides. mdpi.comnih.govresearchgate.netmdpi.com For this compound, computational approaches can be leveraged to design analogs with enhanced stability, affinity, and specificity for their targets.

Future research will likely involve the use of molecular dynamics (MD) simulations to understand the conformational landscape of this compound and its interactions with potential binding partners. nih.govresearchgate.net By simulating the peptide's behavior in a biological environment, researchers can gain insights into its structure-activity relationships. This knowledge can then be used to rationally design analogs with improved properties. For example, amino acid substitutions could be explored to increase resistance to enzymatic degradation or to fine-tune binding affinity.

Machine learning and artificial intelligence are also poised to play a significant role in the design of this compound analogs. nih.govyoutube.com By training algorithms on large datasets of known peptide sequences and their biological activities, it is possible to develop predictive models that can screen virtual libraries of peptide analogs for desired properties. mdpi.comresearchgate.netnih.gov This in silico screening can significantly reduce the time and cost associated with experimental screening. nih.gov The development of novel computational workflows can further streamline the prediction of peptide release, bioactivity, and bioavailability. nih.govmdpi.com

Table 2: Computational Tools for Designing this compound Analogs

Computational Tool Application Expected Outcome
Molecular Dynamics (MD) Simulations Simulating the peptide's structure and dynamics. Understanding conformational preferences and binding modes.
Molecular Docking Predicting the binding orientation of the peptide to a target protein. Identifying key residues for interaction and guiding analog design.
Quantitative Structure-Activity Relationship (QSAR) Correlating peptide structure with biological activity. Building predictive models for virtual screening of analogs.

| Machine Learning Algorithms | Training models to predict bioactivity from peptide sequence. | High-throughput screening of virtual peptide libraries. |

Developing this compound as a Versatile Research Tool for Investigating Peptide Biology and Related Pathways

Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable research tools for probing peptide biology and related signaling pathways. The growing field of peptide-based probes offers exciting possibilities for visualizing and manipulating cellular processes. nih.govcityu.edu.hkacs.orgrsc.org

One promising direction is the development of fluorescently labeled this compound analogs. cityu.edu.hkrsc.org These probes could be used to visualize the localization of the peptide within cells and tissues, providing insights into its sites of action. Furthermore, if the peptide is found to be a substrate for a particular kinase, fluorescently tagged versions could be used to develop biosensors for monitoring kinase activity in real-time. nih.gov

Another avenue of research is the creation of biotinylated or otherwise tagged versions of this compound for use in affinity-based proteomics. These modified peptides could be used to isolate and identify binding partners from complex biological samples, further elucidating the peptide's mechanism of action. The development of peptide-based probes for molecular imaging is a rapidly advancing field, with applications in both basic research and clinical diagnostics. nih.govacs.orgnih.gov

The versatility of peptides allows for their modification with various functional groups, opening up a wide range of possibilities for creating sophisticated research tools. endevicabio.com As our understanding of the biological roles of peptides continues to grow, the development of specific probes like those derived from this compound will be crucial for dissecting the intricacies of peptide-mediated signaling.

Table 3: Potential Applications of this compound-Based Research Tools

Research Tool Application Scientific Value
Fluorescently Labeled Analogs Cellular imaging and localization studies. Visualizing the peptide's distribution and potential sites of action.
Kinase Activity Biosensors Real-time monitoring of specific kinase activity. Elucidating the dynamics of signaling pathways.
Affinity Probes (e.g., Biotinylated) Identification of binding partners from cell lysates. Discovering novel molecular targets and interaction networks.

| Radiolabeled Analogs | In vivo imaging (e.g., PET, SPECT). | Non-invasive tracking of the peptide's biodistribution and target engagement. |

Q & A

Q. How can researchers enhance the reproducibility of conformational studies on this peptide?

  • Methodological Answer : Standardize sample preparation (e.g., lyophilization protocols, solvent equilibration). Use triple-quadrupole NMR spectrometers for high-resolution data and share instrument parameters (e.g., temperature, pulse sequences) in supplementary materials. Collaborate with independent labs for cross-validation .

Framework Integration

  • FINER Criteria : Assess feasibility by ensuring access to peptide synthesis facilities and analytical instrumentation .
  • PICO Framework : Define population (e.g., specific cell lines), intervention (peptide concentration), controls (scrambled peptides), and outcomes (e.g., receptor activation) .
  • NIH Guidelines : Mandate detailed reporting of synthesis, purification, and storage conditions to meet preclinical research standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.